2-methyl-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide
Description
Properties
IUPAC Name |
2-methyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-11-5-3-4-6-14(11)15(21)18-17-20-19-16(22-17)12-7-9-13(23-2)10-8-12/h3-10H,1-2H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWKPYLVAXJMSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the reaction of 4-(methylsulfanyl)benzoic acid with hydrazine hydrate can yield the corresponding hydrazide, which can then be cyclized using a dehydrating agent such as phosphorus oxychloride to form the oxadiazole ring.
Coupling with Benzamide: The oxadiazole derivative can be coupled with 2-methylbenzoyl chloride in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form a sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate reduction reactions.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving sulfur and nitrogen heterocycles.
Medicine: Potential use as a pharmacophore in drug design, particularly for antimicrobial or anticancer agents.
Industry: As an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is not fully understood, but it is believed to interact with specific molecular targets through its oxadiazole ring and aromatic groups. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways. The presence of the methylsulfanyl group could also contribute to its reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of "2-methyl-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide" can be contextualized against related 1,3,4-oxadiazole derivatives. Below is a comparative analysis based on substituent variations, biological activity, and molecular properties.
Table 1: Key Structural and Functional Comparisons
Key Findings:
Sulfamoyl substituents (e.g., in LMM5/LMM11) correlate with thioredoxin reductase inhibition, while halogenated or methoxy groups (e.g., in and ) show broader antimicrobial effects .
Benzamide Modifications :
- The 2-methyl group in the target compound may reduce steric hindrance compared to bulkier substituents like dipropylsulfamoyl () or cyclohexyl/ethyl (LMM11), possibly favoring enzyme binding .
Biological Activity: LMM5 and LMM11 exhibit confirmed antifungal activity against C. albicans, with MIC values of 50 µg/mL and 100 µg/mL, respectively . The target compound’s activity remains unverified but is structurally analogous. Compounds with amino or methoxy groups (e.g., ) demonstrate bacteriostatic effects, suggesting divergent mechanisms from sulfamoyl-containing derivatives .
Molecular Weight and Solubility :
- The target compound’s estimated molecular weight (~370 g/mol) is lower than LMM5 (550.62 g/mol) and LMM11 (526.65 g/mol), which could improve pharmacokinetic properties such as solubility .
Biological Activity
2-Methyl-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its synthesis, biological activities, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2-methylbenzoyl chloride with a suitable oxadiazole derivative. The presence of the methylsulfanyl group is crucial for enhancing biological activity. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the amide bond.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains:
| Microorganism | Activity | Reference |
|---|---|---|
| Escherichia coli | Inhibitory | |
| Staphylococcus aureus | Inhibitory | |
| Aspergillus niger | Moderate | |
| Candida albicans | Moderate |
The compound has been tested using standard methods such as the cup plate method at concentrations of 1 µg/mL in dimethylformamide (DMF), showing promising results against both Gram-positive and Gram-negative bacteria.
Cytotoxicity
In addition to antimicrobial activity, the cytotoxic effects of this compound have been evaluated against cancer cell lines. Studies show that certain oxadiazole derivatives can induce apoptosis in cancer cells:
These findings suggest that the compound may interact with cellular pathways involved in cell survival and proliferation.
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal growth.
- Induction of Apoptosis : In cancer cells, it may activate apoptotic pathways leading to cell death.
- Interaction with DNA : Some studies suggest that oxadiazole derivatives can intercalate into DNA, disrupting replication and transcription processes.
Case Studies
Several case studies highlight the efficacy of oxadiazole derivatives in clinical settings:
- Antibacterial Screening : A study conducted on a series of oxadiazole derivatives showed that modifications to the phenyl ring significantly enhanced antibacterial potency against S. aureus and E. coli .
- Anticancer Activity : Another investigation reported that specific substitutions on the oxadiazole ring improved cytotoxicity against various cancer cell lines compared to standard chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
